
Ácido 5-cloro-2-(trifluorometoxi)fenilacético
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6ClF3O3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de aril- y hetarilfurocumarinas
Este compuesto sirve como reactivo en la síntesis de aril- y hetarilfurocumarinas a través de la reacción de Suzuki . Las furocumarinas son notables por su presencia en varias plantas medicinales y su uso en el tratamiento de enfermedades de la piel como la psoriasis.
Desarrollo de inhibidores de la sulfatoesterasa esteroidea
Los investigadores han informado métodos para sintetizar derivados de 3-(4-aminofenil)-cumarina-7-O-sulfamato N-acilados con análogos fluorados de ácido benzoico o fenilacético, incluido el ácido 5-cloro-2-(trifluorometoxi)fenilacético, como inhibidores de la sulfatoesterasa esteroidea (STS) . Los inhibidores de la STS tienen aplicaciones potenciales en cánceres hormonodependientes.
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it may have effects on blood clotting and inflammation.
Action Environment
It’s worth noting that the compound is typically stored at ambient temperature, suggesting that it has a degree of environmental stability .
Propiedades
IUPAC Name |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCNLJTXUDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


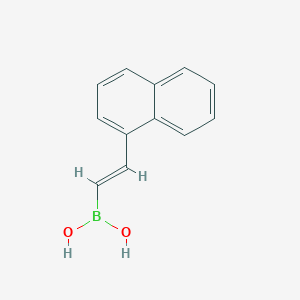
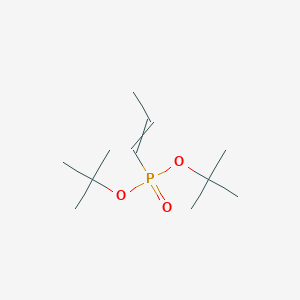
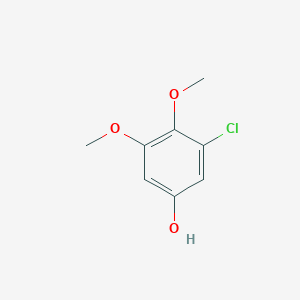


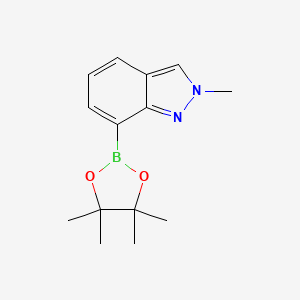
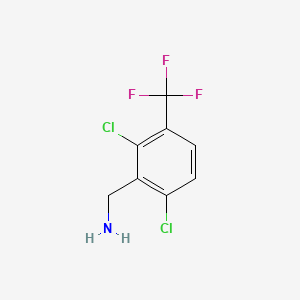
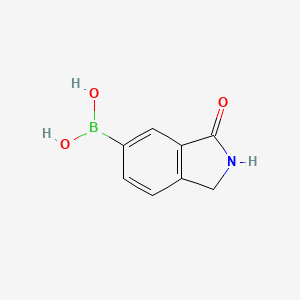
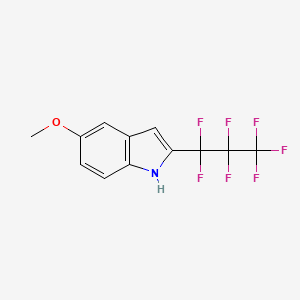

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B1425489.png)
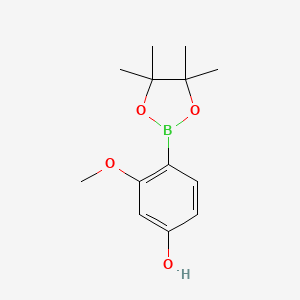

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)
